![molecular formula C12H9BrN4O B1384563 1-(3-bromofenil)-6-metil-1H,4H,5H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 1156999-03-9](/img/structure/B1384563.png)

1-(3-bromofenil)-6-metil-1H,4H,5H-pirazolo[3,4-d]pirimidin-4-ona

Descripción general

Descripción

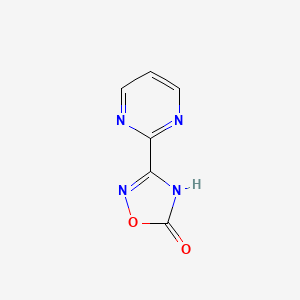

1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a bromophenyl and a methyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

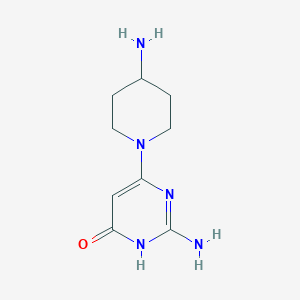

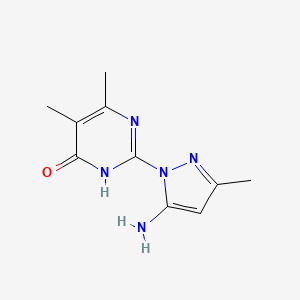

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromoaniline and 6-methyluracil.

Step 1: The initial step involves the formation of an intermediate by reacting 3-bromoaniline with a suitable reagent to introduce the pyrazole ring. This can be achieved through cyclization reactions.

Step 2: The intermediate is then subjected to further cyclization with 6-methyluracil under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

Step 3: The final product, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods:

- Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and scalable purification techniques.

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.

Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

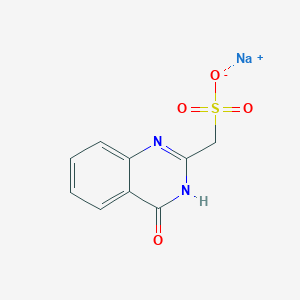

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substituted derivatives of the original compound with various functional groups replacing the bromine atom.

- Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

- Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry:

- Potential applications in the development of pharmaceuticals and agrochemicals.

- Used in research for the development of new materials with specific electronic or optical properties.

Molecular Targets and Pathways:

- The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity.

- It can interfere with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Mechanism:

- The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins.

- The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, leading to competitive inhibition of enzyme activity.

Aplicaciones Científicas De Investigación

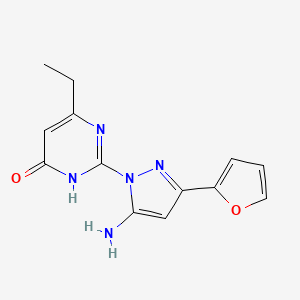

Investigación sobre el Cáncer: Inhibición de CDK2

Los derivados de pirazolo[3,4-d]pirimidina se han identificado como nuevos inhibidores de la Cinasa Dependiente de Ciclina 2 (CDK2), una proteína crucial involucrada en la regulación del ciclo celular . La inhibición de CDK2 es una estrategia prometedora para la terapia contra el cáncer, que apunta a las células tumorales de forma selectiva. Estos compuestos han mostrado actividades citotóxicas significativas contra varias líneas celulares de cáncer, incluyendo MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con valores de IC50 que demuestran su potencia .

Agente Neuroprotector: Actividad de la Acetilcolinesterasa

El andamiaje de pirazolo[3,4-d]pirimidina se ha estudiado por su potencial neuroprotector, particularmente en la modulación de la actividad de la Acetilcolinesterasa (AchE) . La AchE desempeña un papel vital en el sistema nervioso colinérgico, y su inhibición puede llevar a una mejor transmisión de los impulsos nerviosos, lo cual es beneficioso para tratar enfermedades neurodegenerativas .

Propiedades Antioxidantes: Reducción del Estrés Oxidativo

Estos compuestos se han asociado con actividades antioxidantes, ayudando a mitigar el estrés oxidativo dentro de las células . El estrés oxidativo está relacionado con varias enfermedades, y la capacidad de los derivados de pirazolo[3,4-d]pirimidina para reducir los niveles de malondialdehído (MDA), un biomarcador de lesión oxidativa, es de gran interés en la investigación terapéutica .

Aplicaciones Antiinflamatorias: Comparable a la Indometacina

Algunos derivados de pirazolo[3,4-d]pirimidina han mostrado efectos antiinflamatorios comparables a la indometacina, un fármaco antiinflamatorio no esteroideo (AINE), con efectos ulcerogénicos mínimos . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antiinflamatorios con efectos secundarios reducidos .

Actividad Antiproliferativa: Orientación a las Líneas Celulares del Cáncer

La actividad antiproliferativa de los derivados de pirazolo[3,4-d]pirimidina se ha evaluado frente a líneas celulares de cáncer humano seleccionadas, incluyendo líneas celulares de cáncer de hígado (HEPG2), colon (HT-29), pulmón (A549) y mama (MCF-7) . Su capacidad para inhibir el crecimiento de estas células destaca su potencial como terapéuticos contra el cáncer .

Actividades Farmacológicas: Espectro Amplio

Los derivados de pirazolo[3,4-d]pirimidina se han reconocido por su amplio espectro de actividades farmacológicas, incluyendo actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas y antitumorales . Esta versatilidad los convierte en andamiajes valiosos para el desarrollo de fármacos en diversas áreas terapéuticas .

Modelado Molecular: Diseño de Fármacos

El andamiaje de pirazolo[3,4-d]pirimidina se ha utilizado en estudios de modelado molecular para diseñar nuevos compuestos que se dirigen a proteínas o vías específicas . Esta aplicación es crucial en el proceso de descubrimiento de fármacos, permitiendo el diseño racional de moléculas con las actividades biológicas deseadas .

Acuicultura: Gestión de la Salud de los Peces

La investigación también ha explorado los efectos de los derivados de pirazolo[3,4-d]pirimidina en organismos acuáticos, como las alevines de trucha arcoíris . El estudio de sus potenciales neurotóxicos y su impacto en la salud de los peces puede conducir a aplicaciones en la acuicultura, asegurando el bienestar de las especies de peces cultivadas .

Mecanismo De Acción

Target of Action

The compound 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with several targets. One of the primary targets is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells . Another target is Acetylcholinesterase (AchE) , an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it inhibits CDK2, thereby disrupting the cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells . In the case of AchE, the compound reduces its activity, affecting normal nerve pulses’ transmission .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting CDK2, it disrupts the cell cycle, particularly the transition from G1 phase to S phase . This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with AchE affects the cholinergic pathway, leading to behavioral changes and body movement impairment .

Result of Action

The compound’s action results in significant molecular and cellular effects. It inhibits the growth of various cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . In the case of AchE, the compound’s action leads to reduced activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Análisis Bioquímico

Biochemical Properties

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to interact with other biomolecules, such as DNA and RNA, influencing their stability and function .

Cellular Effects

The effects of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which disrupts the cell cycle and triggers programmed cell death . Furthermore, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Additionally, the compound interacts with DNA and RNA, stabilizing their structures and preventing degradation . This interaction can influence gene expression and the overall stability of genetic material . The compound also modulates the activity of various enzymes and proteins involved in cellular metabolism and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure . In in vitro studies, prolonged exposure to the compound has been shown to induce sustained cell cycle arrest and apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function and overall health are influenced by factors such as dosage, administration route, and metabolic stability .

Dosage Effects in Animal Models

The effects of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing cell cycle arrest and apoptosis . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anticancer activity .

Metabolic Pathways

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolites can influence the compound’s overall efficacy and toxicity . Additionally, the compound interacts with cofactors such as NADPH and glutathione, which play crucial roles in its metabolism and detoxification . The metabolic pathways of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can also affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it influences various cellular processes . The subcellular localization of the compound can also affect its stability and overall efficacy .

Comparación Con Compuestos Similares

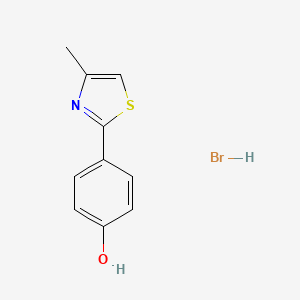

1-Phenyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the bromine atom, which may affect its biological activity and reactivity.

1-(4-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The bromine atom is positioned differently, potentially altering its interaction with biological targets.

Uniqueness:

- The presence of the bromine atom at the 3-position of the phenyl ring in 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one may enhance its biological activity and specificity compared to similar compounds.

- The combination of the pyrazolo[3,4-d]pyrimidine core with the bromophenyl and methyl groups provides a unique scaffold for drug development and research.

This detailed overview should provide a comprehensive understanding of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, its preparation, reactions, applications, and comparisons with similar compounds

Propiedades

IUPAC Name |

1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCYRTXMSZFCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)